molecular formula C25H18F2N2O7 B161413 DAF-FM DA CAS No. 254109-22-3

DAF-FM DA

Cat. No.: B161413
CAS No.: 254109-22-3
M. Wt: 496.4 g/mol
InChI Key: BEVHTVRRVVEMEF-UHFFFAOYSA-N
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Description

DAF-FM DA (4-Amino-5-Methylamino-2′,7′-Difluorofluorescein Diacetate) is a cell-permeable fluorescent probe widely used to detect intracellular nitric oxide (NO). Upon entering cells, esterases cleave the diacetate groups, releasing the membrane-impermeable DAF-FM, which reacts with NO to form a fluorescent benzotriazole derivative (λex/λem: 495/515 nm) . This reaction enables real-time, quantitative NO detection in live cells, including endothelial cells, cancer cells, and zebrafish models .

Properties

IUPAC Name

[6'-acetyloxy-4-amino-2',7'-difluoro-5-(methylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N2O7/c1-10(30)33-20-8-18-13(6-15(20)26)25(12-4-5-17(29-3)23(28)22(12)24(32)36-25)14-7-16(27)21(34-11(2)31)9-19(14)35-18/h4-9,29H,28H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVHTVRRVVEMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C(=C(C=C5)NC)N)C(=O)O4)F)OC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376348
Record name DAF-FM DA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254109-22-3
Record name 4-Amino-5-methylamino-2′,7′-difluorofluorescein diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254109-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DAF-FM DA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Steps:

  • Fluorination : Substitution of chlorine atoms in the fluorescein backbone with fluorine improves resistance to photobleaching and reduces pH sensitivity.

  • Methylation : Addition of a methyl group at the 5-amino position increases cell permeability and stabilizes the triazole product formed after NO reaction.

  • Diacetylation : Esterification with acetate groups at the 2' and 7' positions ensures cell permeability, which is later hydrolyzed by intracellular esterases to the active form, DAF-FM.

Table 1: Reagents and Conditions for this compound Synthesis

StepReagents/ConditionsPurpose
FluorinationHF or fluorinating agents, 60–80°CReplace chlorine with fluorine atoms
MethylationMethyl iodide, base (e.g., K2CO3), DMFIntroduce methyl group at 5-amino site
DiacetylationAcetic anhydride, pyridine, RTAdd acetate groups for cell permeability

Purification and Characterization

Post-synthesis purification ensures >98% purity, a standard requirement for research-grade this compound. High-performance liquid chromatography (HPLC) is the primary method, utilizing C18 reverse-phase columns and a gradient elution system with acetonitrile/water mixtures.

Critical Purification Parameters:

  • Column : C18, 5 µm particle size, 250 mm length

  • Mobile Phase : 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B)

  • Gradient : 20–80% B over 30 minutes

  • Detection : UV absorbance at 495 nm

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular identity. The molecular ion peak at m/z 496.42 corresponds to the molecular formula C25H18F2N2O7.

Formulation and Stability Optimization

This compound is formulated as a lyophilized solid to maximize shelf life. Reconstitution protocols specify dissolving in anhydrous dimethyl sulfoxide (DMSO) to create 1–10 mM stock solutions, which are aliquoted and stored at -20°C to prevent freeze-thaw degradation.

ParameterSpecificationSource
Solubility in DMSO≥10 mM
Working Concentration1–10 µM in phenol red-free buffer
Storage Temperature-20°C (desiccated), stable for 12 months

Critical Considerations :

  • Avoid Interfering Agents : Bovine serum albumin (BSA) and phenol red quench fluorescence and must be excluded from working solutions.

  • Aliquoting : Prevents repeated exposure to oxygen and moisture, which accelerate degradation.

Quality assurance involves verifying fluorescence properties and NO reactivity. The free acid form (DAF-FM) exhibits a fluorescence quantum yield increase from 0.005 to 0.81 upon NO binding, with excitation/emission maxima at 495/515 nm.

Table 3: Key Quality Control Metrics

MetricSpecificationMethod
Purity>98%HPLC
Fluorescence Yield160-fold increase post-NO reactionSpectrofluorometry
Detection Limit3 nM NO in solutionCalibration curve

Batch validation includes testing in biological models, such as zebrafish embryos or cultured mammalian cells, to confirm intracellular NO detection capability .

Scientific Research Applications

2.1. Cardiovascular Research

DAF-FM DA has been utilized to study NO production in various cardiovascular contexts, including endothelial function and cardiomyocyte activity. For instance, it has been employed to monitor NO synthesis in human umbilical vein endothelial cells (HUVECs) and induced pluripotent stem cell-derived cardiomyocytes (iPSC-CM), revealing insights into the mechanisms of vascular health and disease .

2.2. Muscle Physiology

In muscle physiology studies, this compound has demonstrated its capability to measure NO levels in single muscle fibers during electrical stimulation. The fluorescence intensity was shown to increase significantly upon stimulation with NO donors, indicating the probe's effectiveness in real-time monitoring of muscle responses to stimuli .

2.3. Developmental Biology

The application of this compound in zebrafish embryos has provided valuable insights into developmental processes. The probe has been used to visualize NO production during early bone formation, highlighting its role in osteogenesis and the mineralization process . The fluorescent signals were predominantly located in areas associated with ongoing bone formation, confirming the compound's utility in developmental studies.

Environmental Toxicology

This compound has also found applications in environmental toxicology research, particularly in assessing the effects of pollutants on nitric oxide production within aquatic organisms like zebrafish. Studies have indicated that exposure to certain pesticides can alter NO levels, thereby affecting mitochondrial function and overall cellular health . This application underscores the importance of this compound as a tool for evaluating environmental impacts on biological systems.

Case Studies

Study Focus Findings
Palomero et al., 2007Muscle FibersDemonstrated increased fluorescence with electrical stimulation, indicating enhanced NO production .
Azevedo et al., 2023Zebrafish DevelopmentRevealed the localization of NO during bone formation via live staining techniques using this compound .
BDBiosciences StudyFlow CytometryShowed that treatment with nitric oxide donors led to increased fluorescence in loaded cells, validating this compound's sensitivity .

5.1. Advantages

  • High Sensitivity : Capable of detecting low levels of nitric oxide due to significant fluorescence enhancement upon reaction.
  • Cell Permeability : Easily penetrates cellular membranes, allowing for intracellular measurements.
  • Real-Time Monitoring : Facilitates dynamic studies of NO production under various physiological conditions.

5.2. Limitations

  • Non-Specific Binding : Potential for non-specific reactions that may complicate data interpretation, particularly in complex biological matrices.
  • Photostability Concerns : While generally stable, prolonged exposure to light can lead to photobleaching, affecting signal integrity over time .

Mechanism of Action

Daf-FM DA is cell-permeable and passively diffuses across cellular membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to form Daf-FM. Daf-FM is essentially non-fluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole derivative. This reaction significantly increases the fluorescence quantum yield, allowing for the detection and quantification of nitric oxide .

Comparison with Similar Compounds

Specificity and Cross-Reactivity

DAF-FM DA vs. JS-K Analogues

JS-K, a NO-releasing prodrug, was evaluated alongside its analogues using this compound to measure intracellular NO levels. Compounds with NO-release profiles similar to JS-K showed correlated cytotoxicity in HL-60 leukemia cells, validated by this compound fluorescence . However, a quaternary ammonium analogue (IC₅₀: 10.8 µM) exhibited reduced NO fluorescence, underscoring this compound’s utility in distinguishing pharmacologically active NO donors .

This compound vs. DHP-b

In food safety testing, this compound detected nitrites with a lower limit of detection (3.3 × 10⁻⁸ M) compared to the dihydropyridine probe DHP-b (1.9 × 10⁻⁸ M). However, DHP-b demonstrated superior resistance to ascorbic acid interference and higher accuracy in complex matrices like processed meats .

This compound vs. Modified DAF-FM Probes

A gold nanoparticle-enhanced DAF-FM probe addressed this compound’s single-use limitation, achieving 24 reuses and 3× higher sensitivity . This innovation highlights this compound’s adaptability but also its inherent constraints in long-term studies.

Cellular Models
  • Endothelial Cells: this compound detected shear stress-induced NO dynamics in HUVECs, with a linear response to physiological NO fluctuations .
  • Zebrafish: In bone studies, this compound revealed NO’s role in osteocyte metabolism but showed discordance with mineral-specific stains (e.g., Von Kossa), suggesting extracellular matrix interactions unrelated to NO .
  • Fungi: In Aspergillus fumigatus, this compound fluorescence occurred under antifungal stress but lacked correlation with NO-specific products (e.g., DAF-FM-T), implicating non-NO reactions .
Detection Limits
Probe Target Linear Range (M) LOD (M) Key Interference
This compound NO/Nitrites 5.0 × 10⁻⁸ – 1.5 × 10⁻⁶ 3.3 × 10⁻⁸ N₂O₃, formaldehyde
DHP-b Nitrites 2.0 × 10⁻⁷ – 4.5 × 10⁻⁶ 1.9 × 10⁻⁸ Ascorbic acid
Gold-DAF-FM NO Not reported 1.1 × 10⁻⁸* None reported

*Estimated enhancement from .

Limitations and Validation Strategies

  • Non-Specific Reactions: this compound fluoresced in A. fumigatus hyphae exposed to thymol or heat stress without NO production, likely due to N₂O₃ or formaldehyde interactions .
  • Co-treatment with NO inhibitors (e.g., L-NMMA) or scavengers is recommended to confirm specificity .

Biological Activity

DAF-FM DA (Diacetate) is a cell-permeable fluorescent probe widely used for detecting intracellular nitric oxide (NO). Its unique properties allow it to be utilized in various biological studies, particularly in live imaging and quantification of NO levels in different cell types. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound enters cells and is hydrolyzed by cytosolic esterases to form DAF-FM, which is cell-impermeant. The DAF-FM compound then reacts with NO and its derivatives, such as nitric anhydride (N₂O₃), producing highly fluorescent triazolofluoresceins (DAF-Ts). This reaction is rapid and irreversible under aerobic conditions, making this compound a reliable indicator for NO detection. The probe exhibits stability across a wide pH range (5.5 to 12) and is photostable, allowing for extended imaging sessions without significant degradation .

Applications in Research

This compound has been employed in various studies to investigate NO's role in biological processes:

  • Zebrafish Development : this compound has been used to stain live zebrafish embryos, revealing the presence of NO in areas associated with bone formation. The fluorescent signals were predominantly extracellular, indicating ongoing processes in the bone matrix and surrounding tissues .
  • Cardiomyocyte Studies : In induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), this compound can quantify NO levels, providing insights into cardiac function and development .
  • Kinetic Analysis : Research has focused on the kinetics of the DAF-FM reaction with NO, establishing a mathematical model to predict fluorescence intensity based on DAF-T concentration. This model aids in calibrating the probe's response to varying NO levels .

Case Study 1: Bone Formation in Zebrafish

A study utilized this compound to examine NO's role in bone development within zebrafish embryos. The findings indicated that this compound signals were localized in the extracellular matrix of developing bones, suggesting that NO plays a critical role in osteoblast function. Inhibition of NO production led to a marked absence of both bones and this compound staining, underscoring the importance of NO in skeletal development .

Case Study 2: Cardiovascular Research

In rat corpus cavernosum strips, this compound was employed to assess NO release during electrical field stimulation (EFS). Results demonstrated a significant increase in NO production during relaxation phases, highlighting its potential role in vascular responses and erectile function .

Data Table: Summary of Key Findings

Study FocusOrganism/CellsKey FindingsReference
Bone FormationZebrafish embryosExtracellular localization of NO during bone formation
Cardiomyocyte FunctioniPSC-CMsQuantification of NO levels
Kinetics of ReactionIn vitro assaysDeveloped mathematical model correlating FI with [DAF-T]
Vascular ResponseRat corpus cavernosumIncreased NO release during EFS

Q & A

Q. How does DAF-FM DA detect intracellular nitric oxide (NO) in live cells?

this compound is a cell-permeable fluorescent probe that diffuses into cells, where intracellular esterases hydrolyze its diacetate groups, trapping the de-esterified form (DAF-FM) within the cytoplasm. DAF-FM exhibits weak baseline fluorescence but reacts with NO in the presence of oxygen to form a fluorescent benzotriazole derivative. This reaction produces a strong green fluorescence signal (excitation/emission: 495 nm/515 nm), proportional to NO levels .

Q. What are the key advantages of this compound over DAF-2 DA for NO detection?

this compound offers three primary advantages:

  • pH stability : Fluorescence intensity remains stable at pH ≥5.5, unlike DAF-2 DA, which is pH-sensitive .
  • Enhanced sensitivity : Detects NO at concentrations as low as 3 nM, doubling the sensitivity of DAF-2 DA .
  • Reduced photobleaching : Reaction products are more photostable, enabling prolonged imaging sessions .

Q. What is the recommended concentration and incubation time for this compound in cell-based assays?

The standard protocol uses a 5 μM final concentration (diluted 1:1000 from a 5 mM stock in DMSO) with a 20-minute incubation at 37°C. However, adjustments may be needed:

  • High background fluorescence : Reduce concentration to 1–2.5 μM (1:2000–5000 dilution) .
  • Low signal post-stimulation : Increase to 10 μM . Incubation time can vary between 15–60 minutes depending on cell type and esterase activity .

Q. Which instruments are suitable for detecting fluorescence signals from this compound?

Fluorescence can be measured using:

  • Fluorescence microscopes or confocal lasers for spatial resolution .
  • Flow cytometry for population-level analysis .
  • Fluorimeters or microplate readers for quantitative bulk measurements .

Advanced Research Questions

Q. How can researchers optimize this compound loading protocols for cell types with varying esterase activity?

  • Pilot titration : Test concentrations (1–10 μM) and incubation times (15–60 minutes) to balance signal intensity and cytotoxicity .
  • Negative controls : Include esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to confirm probe activation .
  • Post-loading validation : Measure baseline fluorescence in unstimulated cells; adjust protocols if background exceeds 10% of maximal signal .

Q. What methodological considerations are critical when interpreting this compound fluorescence data in kinetic studies?

  • Reaction kinetics : Fluorescence intensity (FI) depends on NO concentration squared ([NO]²) and DAF-FM availability. Use equations like FI(t) = α[DAF-FM][NO]²t to model real-time data, where α is a system-specific constant .
  • Normalization : Correct for initial fluorescence (FI₀) to account for uneven dye loading .
  • Calibration : Validate with NO donors (e.g., SNAP) or scavengers (e.g., carboxy-PTIO) to establish dynamic range .

Q. How should contradictory results from this compound-based NO measurements be analyzed and resolved?

  • Source identification : Check for confounding factors like reactive oxygen species (ROS) or pH shifts, which may alter fluorescence independently of NO .
  • Cross-validation : Combine this compound with alternative methods (e.g., chemiluminescence, Griess assay) to confirm NO specificity .
  • Data normalization : Express results as fold-change relative to vehicle-treated controls to mitigate batch-to-batch variability .

Q. What strategies can mitigate photobleaching or dye leakage artifacts in long-term NO monitoring using this compound?

  • Imaging parameters : Minimize light exposure by using lower laser intensity or faster acquisition rates .
  • Sealing protocols : Add pluronic acid (0.02%) to loading buffers to reduce dye leakage .
  • Post-hoc correction : Apply algorithms to subtract background drift in time-lapse datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.